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Compound of Interest

Compound Name: 2-Bromopentan-3-one

Cat. No.: B1268175 Get Quote

An In-depth Technical Guide on the Reactivity and Hazards of 2-Bromopentan-3-one

Abstract
2-Bromopentan-3-one (CAS No: 815-52-1) is an α-haloketone, a class of organic compounds

recognized for their synthetic versatility.[1] The presence of two adjacent electrophilic centers—

the carbonyl carbon and the α-carbon bearing the bromine atom—imparts a unique and

powerful reactivity profile to the molecule, making it a valuable building block in organic

synthesis.[2][3] This guide provides a comprehensive overview of the reactivity, hazards, and

safe handling procedures for 2-bromopentan-3-one, intended for researchers, scientists, and

professionals in drug development.

Chemical and Physical Properties
2-Bromopentan-3-one is a colorless to pale yellow liquid with a distinct odor.[4] While specific

experimental data for properties like boiling point and density are not consistently reported, its

fundamental chemical properties are well-documented.
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Property Value Source

CAS Number 815-52-1 [5]

Molecular Formula C₅H₉BrO [5]

Molecular Weight 165.03 g/mol [5]

IUPAC Name 2-bromopentan-3-one [5]

Synonyms
α-Bromodiethyl ketone, Ethyl

α-bromoethyl ketone
[5]

SMILES CCC(=O)C(C)Br [5]

InChIKey
VUDTYIUNUSPULX-

UHFFFAOYSA-N
[5]

Reactivity Profile
The reactivity of 2-bromopentan-3-one is dominated by the electronic interplay between the

carbonyl group and the adjacent bromine atom. The inductive effect of the carbonyl group

enhances the polarity of the carbon-halogen bond, rendering the α-carbon highly susceptible to

nucleophilic attack.[2] This dual reactivity allows for a diverse range of chemical

transformations.

Nucleophilic Substitution Reactions
The bromine atom is an excellent leaving group, facilitating SN2 reactions at the α-carbon. This

allows for the introduction of a wide array of functional groups.

With Amines and Thiols: Strong, unhindered nucleophiles readily displace the bromide to

form new carbon-nitrogen or carbon-sulfur bonds.[1]

Heterocycle Synthesis: α-haloketones are key precursors in the synthesis of various

heterocyles, such as thiazoles (via reaction with thioamides) and pyrroles.[6]

Reactions at the Carbonyl Group
The electrophilic carbonyl carbon is a site for nucleophilic additions.
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Reduction: The ketone can be reduced to a secondary alcohol (2-bromopentan-3-ol) using

standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride

(LiAlH₄).[1]

Organometallic Addition: Grignard reagents (R-MgX) add to the carbonyl carbon to form

tertiary alcohols after an acidic workup.[1]

Formation of Reactive Intermediates
2-Bromopentan-3-one is a valuable precursor for generating highly reactive intermediates for

cycloaddition reactions.

Oxyallyl Cation Generation: In the presence of a base or via reductive methods, 2-
bromopentan-3-one can eliminate the bromide to form a 2-oxyallyl cation in situ.[1][7] This

intermediate is a powerful component in [4+3] cycloaddition reactions with 1,3-dienes to

construct seven-membered ring systems, a challenging synthetic step.[1][7]

Base-Mediated Reactions
The presence of both the carbonyl and bromo groups renders the α-hydrogen acidic. This

property is exploited in reactions like the Favorskii rearrangement, where a base abstracts the

acidic proton, leading to a cyclopropanone intermediate that subsequently rearranges.[6]
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Reactivity Pathways of 2-Bromopentan-3-one
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Caption: Key reaction pathways available for 2-bromopentan-3-one.

Experimental Protocols
Detailed experimental procedures should be developed and optimized on a case-by-case

basis. The following are representative methodologies based on established chemical

principles for α-haloketones.

Representative Protocol: Synthesis via α-Bromination of
Pentan-3-one
The most direct route to 2-bromopentan-3-one is the acid-catalyzed bromination of its parent

ketone.[3][8]

Reaction Setup: To a solution of pentan-3-one in a suitable solvent (e.g., glacial acetic acid

or diethyl ether), add a catalytic amount of a strong acid (e.g., HBr).
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Bromination: Add a stoichiometric equivalent of elemental bromine (Br₂) dropwise to the

solution at room temperature while stirring. The reaction progress can be monitored by the

disappearance of the bromine color.

Workup: Once the reaction is complete, quench with a reducing agent solution (e.g., sodium

thiosulfate) to remove any excess bromine.

Extraction: Dilute the mixture with water and extract the product into an organic solvent (e.g.,

diethyl ether).

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine,

dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate in vacuo. The crude product

can be purified by fractional distillation under reduced pressure.
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Workflow: Synthesis of 2-Bromopentan-3-one

Start

Dissolve Pentan-3-one
in Acetic Acid

Add Br₂ Dropwise
(with Acid Catalyst)

Stir at Room Temp
(Monitor Color)

Quench with
Sodium Thiosulfate

Extract with
Organic Solvent

Wash, Dry, and
Concentrate

Purify by
Distillation

End

Click to download full resolution via product page

Caption: A typical experimental workflow for synthesizing 2-bromopentan-3-one.
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Representative Protocol: Nucleophilic Substitution with
an Amine

Reaction Setup: Dissolve 2-bromopentan-3-one in a polar aprotic solvent such as

acetonitrile or DMF.

Nucleophile Addition: Add a slight excess (1.1-1.5 equivalents) of the desired amine to the

solution. If the amine salt is formed, a non-nucleophilic base (e.g., diisopropylethylamine)

may be required to neutralize the HBr byproduct.

Reaction: Stir the mixture at room temperature or with gentle heating until TLC or LC-MS

analysis indicates the consumption of the starting material.

Workup and Purification: Dilute the reaction mixture with water and extract the product. The

crude product can then be purified using column chromatography or distillation.

Hazard Analysis and Safe Handling
2-Bromopentan-3-one is a hazardous chemical that requires strict safety protocols. The

primary hazards are its flammability and irritant properties.[5]

GHS Hazard Classification
Hazard Class Category Hazard Statement Source

Flammable Liquids 3
H226: Flammable

liquid and vapor
[5]

Skin

Corrosion/Irritation
2

H315: Causes skin

irritation
[5]

Serious Eye

Damage/Irritation
2A

H319: Causes serious

eye irritation
[5]

Specific Target Organ

Toxicity (Single

Exposure)

3
H335: May cause

respiratory irritation
[5]

Safe Handling and Storage
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood. Use explosion-proof electrical and lighting equipment.

Personal Protective Equipment (PPE): Wear safety goggles or a face shield, chemical-

resistant gloves (e.g., nitrile), and a flame-retardant lab coat.[9]

Handling: Keep away from heat, sparks, open flames, and other ignition sources. Ground

and bond containers when transferring material to prevent static discharge. Avoid breathing

vapors and contact with skin and eyes.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep

away from incompatible materials.

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

Emergency Procedures
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water

for at least 15 minutes. Seek medical attention if irritation occurs.

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove

contact lenses if present and easy to do. Continue rinsing and seek immediate medical

attention.[10]

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek

medical attention.[11]

Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Vapors may form

explosive mixtures with air.
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Hazard and Precaution Logic
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Caption: Logical relationship between hazards and required precautions.

Conclusion
2-Bromopentan-3-one is a highly reactive and synthetically useful α-haloketone. Its ability to

undergo substitution at the α-carbon, addition at the carbonyl group, and participate in

cycloadditions makes it a valuable tool for constructing complex molecular architectures.

However, its utility is matched by its significant hazards, including flammability and its potential

to cause skin, eye, and respiratory irritation. Strict adherence to safety protocols, including the

use of appropriate engineering controls and personal protective equipment, is mandatory to

ensure its safe handling and to mitigate risk in a research and development environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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